Cas no 99076-09-2 (1,5-Dimethyl-2-ethoxy-3-nitrobenzene)

1,5-Dimethyl-2-ethoxy-3-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- 1,5-Dimethyl-2-ethoxy-3-nitrobenzene
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- Inchi: 1S/C10H13NO3/c1-4-14-10-8(3)5-7(2)6-9(10)11(12)13/h5-6H,4H2,1-3H3
- InChI Key: JVPMZIGCPNDMSS-UHFFFAOYSA-N
- SMILES: O(CC)C1C(=CC(C)=CC=1C)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 202
- XLogP3: 2.8
- Topological Polar Surface Area: 55
1,5-Dimethyl-2-ethoxy-3-nitrobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010013043-1g |
1,5-Dimethyl-2-ethoxy-3-nitrobenzene |
99076-09-2 | 97% | 1g |
$1579.40 | 2023-08-31 | |
Alichem | A010013043-500mg |
1,5-Dimethyl-2-ethoxy-3-nitrobenzene |
99076-09-2 | 97% | 500mg |
$847.60 | 2023-08-31 | |
Alichem | A010013043-250mg |
1,5-Dimethyl-2-ethoxy-3-nitrobenzene |
99076-09-2 | 97% | 250mg |
$484.80 | 2023-08-31 |
1,5-Dimethyl-2-ethoxy-3-nitrobenzene Related Literature
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Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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5. Back matter
Additional information on 1,5-Dimethyl-2-ethoxy-3-nitrobenzene
Chemical Profile of 1,5-Dimethyl-2-ethoxy-3-nitrobenzene (CAS No. 99076-09-2)
1,5-Dimethyl-2-ethoxy-3-nitrobenzene, identified by the Chemical Abstracts Service Number (CAS No.) 99076-09-2, is a heterocyclic aromatic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its nitro and ethoxy substituents on a benzene ring with methyl groups at the 1 and 5 positions, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. The structural arrangement of this molecule not only influences its reactivity but also its potential applications in various industrial and research settings.
The nitro group in 1,5-Dimethyl-2-ethoxy-3-nitrobenzene plays a crucial role in its chemical behavior, serving as a site for reduction to an amine or further functionalization through nucleophilic aromatic substitution. This reactivity is particularly useful in the synthesis of more complex molecules, including potential pharmacophores. The ethoxy group, on the other hand, introduces polarity to the molecule, affecting its solubility and interaction with biological systems. Together with the methyl groups at the 1 and 5 positions, these substituents contribute to the compound's stability and electronic distribution, which are critical factors in its utility as a building block in organic synthesis.
Recent research has highlighted the significance of 1,5-Dimethyl-2-ethoxy-3-nitrobenzene in the development of novel therapeutic agents. Its structural motif is reminiscent of several bioactive molecules that have shown promise in treating neurological disorders, inflammation, and infectious diseases. The nitro group's ability to participate in redox reactions makes it particularly interesting for designing prodrugs or compounds that can be activated by physiological conditions. This property is being explored in the context of targeted drug delivery systems, where the conversion of a non-toxic precursor into an active drug molecule can enhance therapeutic efficacy while minimizing side effects.
In materials science, 1,5-Dimethyl-2-ethoxy-3-nitrobenzene has been investigated for its potential use in organic electronics. The electron-withdrawing nature of the nitro group and the conjugated system provided by the aromatic ring contribute to its semiconducting properties. Researchers are exploring derivatives of this compound as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The ability to tune the electronic properties through strategic functionalization makes it a versatile candidate for developing next-generation electronic devices with improved performance and efficiency.
The synthesis of 1,5-Dimethyl-2-ethoxy-3-nitrobenzene involves multi-step organic transformations that highlight its complexity as a chemical entity. Traditional methods often involve nitration followed by selective methylation and ethylation to achieve the desired substitution pattern. Advances in catalytic processes have enabled more efficient and environmentally friendly routes to this compound, reducing waste and improving yields. These innovations are crucial for scaling up production while adhering to green chemistry principles.
The biological activity of 1,5-Dimethyl-2-ethoxy-3-nitrobenzene has been studied extensively in vitro and in vivo. Initial screening assays have revealed potential interactions with various enzymes and receptors, suggesting applications beyond simple intermediates. For instance, modifications to the nitro group can alter its bioavailability and metabolic stability, making it a valuable scaffold for drug discovery programs targeting metabolic diseases or cancer. Collaborative efforts between synthetic chemists and biologists are essential for translating these findings into tangible therapeutic benefits.
The future prospects of 1,5-Dimethyl-2-ethoxy-3-nitrobenzene are closely tied to advancements in computational chemistry and high-throughput screening techniques. These tools allow researchers to predict molecular properties and optimize synthetic routes with unprecedented precision. By integrating experimental data with computational models, scientists can accelerate the discovery process and identify new derivatives with enhanced functionalities. This interdisciplinary approach is key to unlocking the full potential of this compound in pharmaceuticals and materials science.
In conclusion,1,5-Dimethyl-2-ethoxy-3-nitrobenzene (CAS No. 99076-09-2) represents a fascinating example of how structural complexity can lead to diverse applications across multiple scientific disciplines. Its unique combination of reactivity and functionality makes it a cornerstone in synthetic chemistry while offering promising avenues for drug development and advanced materials. As research continues to evolve,this compound will undoubtedly play an increasingly important role in shaping future innovations.
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